molecular formula C13H19NO B12434587 4-Butyl-benzimidic acid ethyl ester CAS No. 887592-01-0

4-Butyl-benzimidic acid ethyl ester

Cat. No.: B12434587
CAS No.: 887592-01-0
M. Wt: 205.30 g/mol
InChI Key: QWKIQAYTNZWXGE-UHFFFAOYSA-N
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Description

4-Butyl-benzimidic acid ethyl ester is an organic compound with the molecular formula C13H19NO. It is a derivative of benzimidic acid, where the hydrogen atom on the nitrogen is replaced by a butyl group, and the carboxylic acid group is esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butyl-benzimidic acid ethyl ester can be synthesized through the esterification of 4-butyl-benzimidic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:

4-Butyl-benzimidic acid+EthanolH2SO44-Butyl-benzimidic acid ethyl ester+Water\text{4-Butyl-benzimidic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Butyl-benzimidic acid+EthanolH2​SO4​​4-Butyl-benzimidic acid ethyl ester+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-benzimidic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-butyl-benzimidic acid and ethanol in the presence of an acid or base.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Hydrolysis: 4-Butyl-benzimidic acid and ethanol.

    Transesterification: A different ester and ethanol.

    Reduction: 4-Butyl-benzimidic alcohol.

Scientific Research Applications

4-Butyl-benzimidic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butyl-benzimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester may undergo hydrolysis to release 4-butyl-benzimidic acid, which can then interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Butylbenzoic acid ethyl ester: Similar in structure but lacks the benzimidic moiety.

    Ethyl benzoate: An ester of benzoic acid with ethanol, lacking the butyl group.

    Methyl benzimidic acid ethyl ester: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

4-Butyl-benzimidic acid ethyl ester is unique due to the presence of both the butyl group and the benzimidic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

887592-01-0

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

ethyl 4-butylbenzenecarboximidate

InChI

InChI=1S/C13H19NO/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h7-10,14H,3-6H2,1-2H3

InChI Key

QWKIQAYTNZWXGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=N)OCC

Origin of Product

United States

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